molecular formula C3H4Br2ClF B1417956 1,2-Dibromo-2-chloro-3-fluoropropane CAS No. 70192-60-8

1,2-Dibromo-2-chloro-3-fluoropropane

Cat. No.: B1417956
CAS No.: 70192-60-8
M. Wt: 254.32 g/mol
InChI Key: VWXWQRSPCISHJB-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-chloropropane (DBCP) is a halogenated alkane with the molecular formula C₃H₅Br₂Cl. It is historically significant as a soil fumigant and nematocide but was banned in the 1970s due to its reproductive toxicity and carcinogenicity . Key properties include:

  • Molecular weight: 236.33 g/mol
  • Physical state: Colorless to pale yellow liquid
  • Boiling point: 196°C
  • CAS Registry Number: 96-12-8 .

DBCP’s toxicity arises from its reactive halogen bonds, which enable DNA alkylation and mutagenicity. Studies highlight its role in inducing sterility in male agricultural workers and its classification as a Group B2 probable human carcinogen by the EPA .

Properties

IUPAC Name

1,2-dibromo-2-chloro-3-fluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2ClF/c4-1-3(5,6)2-7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXWQRSPCISHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)(Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660109
Record name 1,2-Dibromo-2-chloro-3-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70192-60-8
Record name 1,2-Dibromo-2-chloro-3-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-2-chloro-3-fluoropropane can be synthesized through the addition reaction of 3-chloropropene with bromine under atmospheric pressure and temperatures ranging from 10-25°C. The reaction product is then purified by vacuum distillation .

Industrial Production Methods: In industrial settings, the preparation involves adding the raw material to an emulsifier and xylene, followed by emulsification at 55-60°C for half an hour to produce an 80% emulsion .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-2-chloro-3-fluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

    Oxidation Reactions: It can be oxidized to form different products depending on the conditions.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be employed.

Major Products Formed:

    Substitution: Products include various substituted propanes.

    Reduction: Products include simpler hydrocarbons like propane.

    Oxidation: Products include carboxylic acids or ketones depending on the reaction conditions.

Scientific Research Applications

Applications in Scientific Research

1,2-Dibromo-2-chloro-3-fluoropropane has diverse applications across several scientific domains:

Chemistry

  • Reagent in Organic Synthesis : DBCF serves as a versatile reagent in organic synthesis, particularly in substitution reactions where halogen atoms can be replaced by nucleophiles such as hydroxide ions or amines. Its unique structure allows for the formation of various substituted products, making it valuable in synthetic chemistry.

Analytical Chemistry

  • Reference Standard : DBCF is used as a reference standard in analytical chemistry for the calibration of instruments and methods used to detect halogenated compounds in environmental samples.

Biology

  • Study of Halogenated Hydrocarbons : The compound is utilized in biological research to investigate the effects of halogenated hydrocarbons on living organisms. Studies have shown that DBCF can form adducts with DNA, leading to potential mutagenic effects, which makes it a subject of interest in toxicology .

Medicine

  • Pharmaceutical Intermediate : Research is ongoing to explore its potential as an intermediate in pharmaceutical synthesis. Its reactivity and ability to undergo various chemical transformations make it a candidate for developing new therapeutic agents.

Environmental Science

  • Soil Fumigant and Nematocide : Historically, DBCF was used as a soil fumigant to control nematodes and other pests. Its application has raised concerns regarding environmental persistence and contamination of soil and water sources .

Case Study 1: Environmental Impact

A study conducted on agricultural soils treated with DBCF revealed significant contamination levels persisting years after application. Soil samples indicated concentrations ranging from 2–5 µg/kg in treated fields, highlighting the compound's long-term environmental impact and potential for bioaccumulation .

Case Study 2: Toxicological Analysis

Toxicological assessments have demonstrated that exposure to DBCF can lead to reproductive toxicity in animal models. Notably, studies indicated decreased spermatogenesis and increased abnormal sperm morphology in rabbits exposed to the compound, establishing it as a critical area for further research on human health implications .

Summary Table of Applications

Application AreaDescription
ChemistryUsed as a reagent for organic synthesis; facilitates substitution reactions
Analytical ChemistryActs as a reference standard for detecting halogenated compounds
BiologyInvestigates mutagenic effects on biological systems through DNA interaction
MedicineExplored as a pharmaceutical intermediate for drug development
Environmental SciencePreviously used as a soil fumigant; raises concerns about soil and water contamination

Mechanism of Action

The mechanism of action of 1,2-Dibromo-2-chloro-3-fluoropropane involves its interaction with biological molecules. It can form adducts with DNA, leading to alkylation and potential mutagenic effects . The compound’s halogen atoms play a crucial role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Halogenated Propane Compounds

Structural and Functional Analogues

(a) 1,2,3-Trichloropropane (TCP, CAS 96-18-4)
  • Structure : C₃H₅Cl₃ (three chlorine atoms on propane).
  • Uses : Industrial solvent, chemical intermediate.
  • Toxicity: Less studied than DBCP but linked to liver and kidney damage in rodents.
  • Key Difference : TCP lacks bromine atoms, reducing its electrophilic reactivity compared to DBCP.
(b) 1,2-Dibromoethane (EDB, CAS 106-93-4)
  • Structure : C₂H₄Br₂ (two bromines on ethane).
  • Uses : Formerly used as a pesticide and gasoline additive.
  • Toxicity : Shares DBCP’s mutagenic properties but exhibits higher volatility and environmental persistence. Both compounds require metabolic activation (e.g., via cytochrome P450) for mutagenicity .
(c) 1,2-Dichloropropane (DCP, CAS 78-87-5)
  • Structure : C₃H₆Cl₂ (two chlorines on propane).
  • Uses : Industrial degreaser.
  • Toxicity : Associated with hepatotoxicity but lacks the reproductive effects seen in DBCP. Its lower halogenation reduces DNA-binding capacity compared to DBCP .

Toxicological and Environmental Profiles

Compound CAS Carcinogenicity (EPA) Reproductive Toxicity Environmental Persistence Key References
DBCP 96-12-8 Group B2 (Probable) Severe (sterility) High (soil adsorption)
1,2,3-TCP 96-18-4 Under review Not observed Moderate
1,2-Dibromoethane 106-93-4 Group B2 Moderate Very high
1,2-Dichloropropane 78-87-5 Not classified None reported Low

Key Findings :

  • DBCP’s dual bromine-chlorine structure enhances its electrophilicity, making it more reactive and toxic than chlorinated-only analogues like TCP or DCP .
  • Impurities in technical-grade DBCP (e.g., epichlorohydrin) significantly contribute to its mutagenicity, as shown in Salmonella assays .
  • Environmental persistence correlates with halogen count: brominated compounds (DBCP, EDB) persist longer than chlorinated ones .

Regulatory Status

  • DBCP: Banned globally under the Stockholm Convention due to reproductive toxicity. The EPA’s IRIS database maintains its carcinogenic classification .
  • 1,2,3-TCP: Increasing regulatory scrutiny; California lists it as a carcinogen under Proposition 65 .
  • 1,2-Dibromoethane : Restricted in the U.S. since 1984 but still detected in groundwater .

Biological Activity

1,2-Dibromo-2-chloro-3-fluoropropane (DBCFP) is a halogenated organic compound with significant biological activity and toxicity implications. This article explores its biological effects, toxicokinetics, metabolism, and potential health risks based on diverse sources.

DBCFP is characterized by the molecular formula C₃H₄Br₂ClF. Its structure includes multiple halogen substituents, which contribute to its reactivity and biological effects. The presence of bromine and chlorine atoms makes it a subject of concern in toxicological studies.

Toxicokinetics

Absorption and Distribution
DBCFP is rapidly absorbed through the gastrointestinal tract and is presumed to be readily absorbed via the respiratory tract and skin. Studies indicate that it distributes widely in tissues, with a notable accumulation in adipose tissue. The compound is metabolized primarily through cytochrome P450 oxidation, forming reactive epoxide intermediates that can bind to cellular macromolecules, leading to toxicity .

Metabolic Pathway
The metabolic pathway for DBCFP involves conversion to epoxide derivatives, which may undergo hydrolysis or conjugation with glutathione. This process facilitates the excretion of metabolites primarily through urine, with minor excretion occurring via feces or exhalation .

Carcinogenicity

Research has indicated that DBCFP exhibits carcinogenic properties. In animal studies, exposure has been linked to increased incidences of lung and nasal tumors in mice and mammary gland adenocarcinomas in female rats . A significant finding was that among workers exposed to DBCFP, there were higher-than-expected rates of respiratory cancers .

Genotoxicity

DBCFP has demonstrated genotoxic effects, particularly in renal tissues. Studies show that it induces DNA damage in rat kidney cells at lower doses compared to other species. Notably, rat testicular cells exhibited increased single-strand DNA breaks upon exposure, while human testicular cells showed no such damage at comparable doses .

Occupational Exposure

In occupational settings, studies have documented adverse reproductive outcomes associated with DBCFP exposure. Workers exposed to the compound exhibited decreased sperm counts and altered sperm morphology, correlating with exposure duration .

Animal Studies

In a controlled study involving Fischer 344 rats and B6C3F1 mice exposed to DBCFP via inhalation, significant respiratory changes were noted at concentrations as low as 1 ppm. Higher concentrations resulted in severe olfactory epithelium damage and increased mortality rates among treated groups .

Summary of Findings

The following table summarizes key findings related to the biological activity of DBCFP:

Aspect Findings
Chemical Structure C₃H₄Br₂ClF
Absorption Rapid absorption via gastrointestinal tract; also through skin and lungs
Metabolism Metabolized by cytochrome P450; forms epoxide intermediates
Carcinogenicity Increased lung/nasal tumors in mice; mammary gland adenocarcinomas in rats
Genotoxicity Induces DNA damage in rat kidney/testicular cells; no damage in human cells
Occupational Risks Decreased sperm counts and altered morphology in exposed workers

Q & A

Q. What are the recommended laboratory handling protocols for 1,2-dibromo-2-chloro-3-fluoropropane to mitigate acute exposure risks?

Methodological Answer:

  • Engineering Controls: Use local exhaust ventilation (e.g., fume hoods) to maintain airborne concentrations below undefined exposure limits, as no established thresholds exist for this compound .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Ensure eyewash stations and emergency showers are accessible .
  • Storage: Store in a cool, ventilated, locked cabinet away from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers validate the purity of 1,2-dibromo-2-chloro-3-fluoropropane in synthetic batches?

Methodological Answer:

  • Analytical Techniques:
    • Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention times and mass spectra against certified standards.
    • Nuclear Magnetic Resonance (NMR): Analyze 19F^{19}\text{F} and 1H^{1}\text{H} spectra to confirm structural integrity and detect halogenated impurities.
  • Reference Standards: Cross-reference with databases like PubChem or EPA DSSTox for spectral libraries (avoiding non-peer-reviewed sources) .

Advanced Research Questions

Q. What experimental strategies can address the lack of ecological toxicity data (e.g., biodegradability, bioaccumulation) for 1,2-dibromo-2-chloro-3-fluoropropane?

Methodological Answer:

  • Tiered Testing Framework:
    • Persistence: Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions.
    • Bioaccumulation: Use in vitro assays (e.g., octanol-water partition coefficient KowK_{ow}) to estimate potential for biomagnification .
    • Aquatic Toxicity: Perform acute toxicity tests on Daphnia magna or algae, prioritizing endpoints like EC50_{50}.
  • Computational Modeling: Apply QSAR models to predict ecotoxicological parameters if empirical data remain unavailable .

Q. How can researchers resolve contradictions in reported toxicological outcomes across studies involving halogenated propane analogs?

Methodological Answer:

  • Systematic Review: Use PRISMA guidelines to collate data from peer-reviewed studies and regulatory reports (e.g., ATSDR, EPA), noting variables like exposure duration, model organisms, and dosage .
  • Mechanistic Studies: Investigate metabolic pathways (e.g., cytochrome P450 interactions) to explain interspecies variability in toxicity .
  • Dose-Response Analysis: Reanalyze conflicting datasets using benchmark dose modeling to harmonize risk assessments .

Q. What synthetic routes optimize yield and selectivity for 1,2-dibromo-2-chloro-3-fluoropropane while minimizing hazardous byproducts?

Methodological Answer:

  • Halogenation Optimization:
    • Stepwise Bromination/Chlorination: Use N-bromosuccinimide (NBS) and sulfuryl chloride (SO2_2Cl2_2) in inert solvents (e.g., CCl4_4) to control regioselectivity .
    • Fluorination: Employ HF or Selectfluor® under anhydrous conditions to substitute tertiary hydrogen atoms selectively .
  • Byproduct Mitigation: Implement inline FTIR monitoring to detect intermediates like polyhalogenated propanes and adjust stoichiometry dynamically .

Q. How can computational chemistry predict the environmental mobility of 1,2-dibromo-2-chloro-3-fluoropropane in soil-water systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model adsorption coefficients (KdK_d) using force fields parameterized for halogenated organics .
  • QSAR for Mobility: Correlate physicochemical properties (e.g., solubility, vapor pressure) with soil organic carbon-water partitioning (KocK_{oc}) .
  • Field Validation: Compare predictions with column leaching experiments using representative soil types (e.g., sandy loam, clay) .

Data Gaps and Future Directions

  • Toxicokinetics: No in vivo absorption/distribution data exist. Proposed studies: Radiolabeled tracer experiments in rodent models .
  • Environmental Monitoring: Develop HPLC-UV/ECD methods for detecting sub-ppb concentrations in groundwater .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dibromo-2-chloro-3-fluoropropane
Reactant of Route 2
1,2-Dibromo-2-chloro-3-fluoropropane

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